Janelia fluor 646 tfa

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

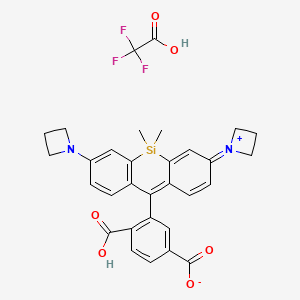

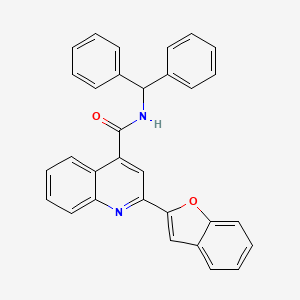

Janelia Fluor 646 (TFA) is a red fluorogenic fluorescent dye used extensively in live-cell imaging experiments. It is particularly known for its high brightness and photostability, making it an ideal choice for various imaging applications. This compound is used in the synthesis of Janelia Fluor 646 HaloTag and SNAP-Tag ligands, which are essential for tagging and visualizing proteins in live cells .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Janelia Fluor 646 involves the incorporation of azetidine rings into classic fluorophore structures. This modification significantly enhances the brightness and photostability of the dye. The synthetic route typically starts with simple fluorescein derivatives and involves a Pd-catalyzed cross-coupling strategy . The reaction conditions are carefully controlled to ensure the high purity and yield of the final product.

Industrial Production Methods

Industrial production of Janelia Fluor 646 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired quality. The production is carried out under strict quality control measures to ensure consistency and reliability of the dye for research applications .

Analyse Des Réactions Chimiques

Types of Reactions

Janelia Fluor 646 undergoes various chemical reactions, including substitution and coupling reactions. The azetidine rings in its structure allow for fine-tuning of its spectral and chemical properties, making it highly versatile for different applications .

Common Reagents and Conditions

Common reagents used in the synthesis and modification of Janelia Fluor 646 include Pd-catalysts, fluorescein derivatives, and azetidine. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent any unwanted side reactions .

Major Products

The major products formed from these reactions are highly photostable and bright fluorophores, which are used in various imaging applications. The incorporation of azetidine rings results in a significant increase in quantum yield and photostability .

Applications De Recherche Scientifique

Janelia Fluor 646 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:

Live-cell imaging: Used to visualize and track proteins and other biomolecules in live cells.

Super-resolution microscopy: Suitable for techniques like dSTORM and STED, providing high-resolution images of cellular structures.

Flow cytometry: Used to label and analyze cells in flow cytometry experiments.

Confocal microscopy: Provides high-quality images of fixed and live cells.

Mécanisme D'action

The mechanism of action of Janelia Fluor 646 involves its ability to fluoresce upon excitation. The azetidine rings in its structure reduce nonradiative decay by twisted internal charge transfer, resulting in higher quantum yields and better photostability . This makes it highly effective for imaging applications where long-term stability and brightness are required.

Comparaison Avec Des Composés Similaires

Janelia Fluor 646 is unique due to its incorporation of azetidine rings, which significantly enhance its brightness and photostability. Similar compounds include:

Janelia Fluor 549: Another member of the Janelia Fluor series, known for its high brightness and photostability.

Janelia Fluor 503: Used for imaging applications requiring different spectral properties.

Janelia Fluor 635: Suitable for applications requiring far-red fluorescence.

These compounds share similar properties but differ in their spectral characteristics, making them suitable for various imaging applications.

Propriétés

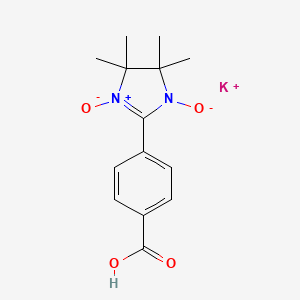

Formule moléculaire |

C31H29F3N2O6Si |

|---|---|

Poids moléculaire |

610.7 g/mol |

Nom IUPAC |

3-[3-(azetidin-1-ium-1-ylidene)-7-(azetidin-1-yl)-5,5-dimethylbenzo[b][1]benzosilin-10-yl]-4-carboxybenzoate;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C29H28N2O4Si.C2HF3O2/c1-36(2)25-16-19(30-11-3-12-30)6-9-22(25)27(23-10-7-20(17-26(23)36)31-13-4-14-31)24-15-18(28(32)33)5-8-21(24)29(34)35;3-2(4,5)1(6)7/h5-10,15-17H,3-4,11-14H2,1-2H3,(H-,32,33,34,35);(H,6,7) |

Clé InChI |

NVBSDKPJAFIPEW-UHFFFAOYSA-N |

SMILES canonique |

C[Si]1(C2=CC(=[N+]3CCC3)C=CC2=C(C4=C1C=C(C=C4)N5CCC5)C6=C(C=CC(=C6)C(=O)[O-])C(=O)O)C.C(=O)(C(F)(F)F)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Potassium;1-(5-carboxypentyl)-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B11929656.png)

![cobalt(2+);4-[10,15,20-tris(4-aminophenyl)-12H-porphyrin-5,12-diid-5-yl]aniline](/img/structure/B11929678.png)

![ethyl (4S)-4-[4-[(1-methylcyclobutyl)carbamoyl]piperidin-1-yl]azepane-1-carboxylate](/img/structure/B11929692.png)

![5'-Cyclopropylspiro[cyclohexane-1,1'-furo[3,4-c]pyridine]-3',4'-dione](/img/structure/B11929714.png)